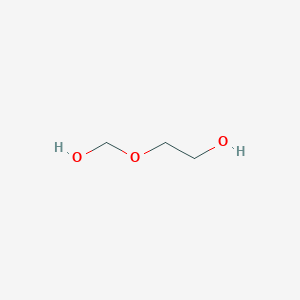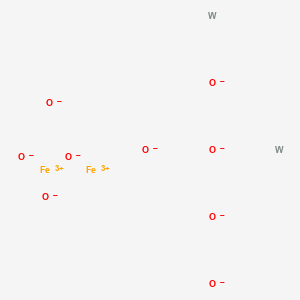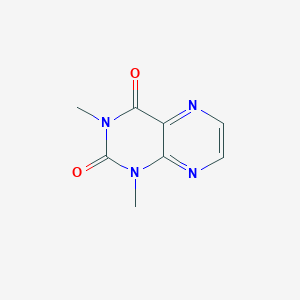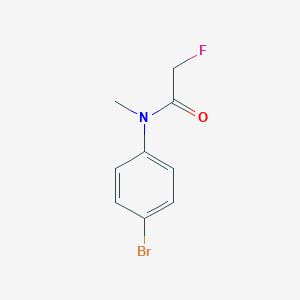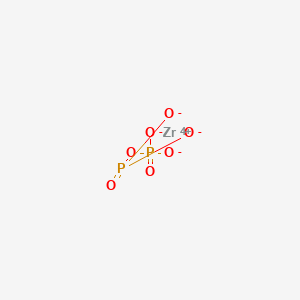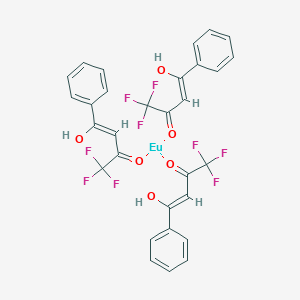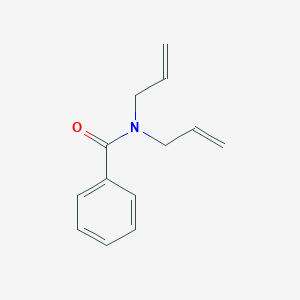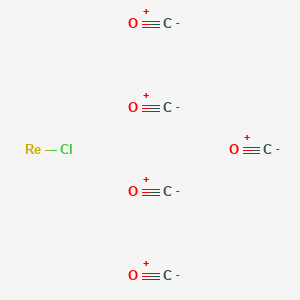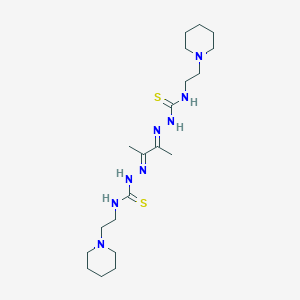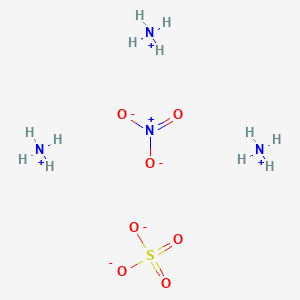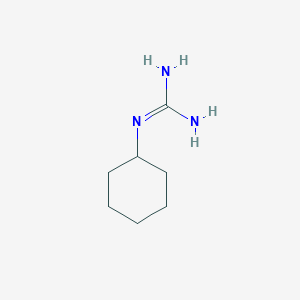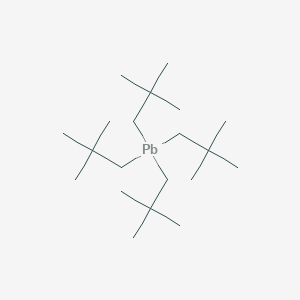![molecular formula C10H12CoN2O8-2 B089132 Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)- CAS No. 14931-83-0](/img/structure/B89132.png)
Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicobalt edetate is a coordination compound with the approximate formula Co₂(EDTA)(H₂O)₆. It is a derivative of the non-natural amino acid ethylenediaminetetraacetate. This compound has been used in Europe as an antidote to cyanide poisoning under the trade name Kelocyanor . due to its own toxicity, it is only suitable for severe cases of poisoning .
Preparation Methods
Dicobalt edetate is synthesized through the reaction of cobalt salts with ethylenediaminetetraacetic acid (EDTA) in the presence of water. The reaction typically involves mixing cobalt(II) chloride or cobalt(II) sulfate with EDTA in an aqueous solution, followed by crystallization to obtain the dicobalt edetate complex . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and stability of the compound.
Chemical Reactions Analysis
Dicobalt edetate undergoes several types of chemical reactions, including:
Oxidation: Oxidation of [Co(II)(EDTA)]²⁻ gives [Co(III)(EDTA)]⁻, which is kinetically inert.
Complexation: Dicobalt edetate forms stable complexes with cyanide ions, reducing the toxicity of cyanide by forming cobalt cyanides.
Depolymerization: In aqueous solution, dicobalt edetate depolymerizes to give [Co(EDTA)]²⁻ and [Co(H₂O)₆]²⁺ ions.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and cyanide ions for complexation reactions. The major products formed include cobalt cyanides and [Co(III)(EDTA)]⁻.
Scientific Research Applications
Dicobalt edetate has several scientific research applications:
Mechanism of Action
Dicobalt edetate exerts its effects by forming stable complexes with cyanide ions. One mole of cobalt binds to six moles of cyanide, creating less toxic cobalt cyanides that can be excreted in the urine . This mechanism reduces the binding of cyanide ions to cytochrome oxidase, thereby preventing cyanide from inhibiting cellular respiration .
Comparison with Similar Compounds
Dicobalt edetate is unique in its ability to form stable complexes with cyanide ions, making it an effective antidote for cyanide poisoning. Similar compounds include:
Hydroxocobalamin: Another cyanide antidote that forms cyanocobalamin, a non-toxic compound excreted in the urine.
Sodium thiosulfate: Converts cyanide to thiocyanate, which is less toxic and excreted in the urine.
4-Dimethylaminophenol: Used in Europe as a cyanide antidote, it induces methemoglobinemia, which binds cyanide ions.
Dicobalt edetate’s uniqueness lies in its rapid action and high affinity for cyanide ions, although its use is limited by its own toxicity .
Properties
CAS No. |
14931-83-0 |
|---|---|
Molecular Formula |
C10H12CoN2O8-2 |
Molecular Weight |
347.14 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) |
InChI |
InChI=1S/C10H16N2O8.Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4 |
InChI Key |
TWJZAIVFYJWAJC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2] |
Key on ui other cas no. |
14931-83-0 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
15137-09-4 (di-hydrochloride salt) |
Synonyms |
cobalt tetracemate cobalt(2+)((ethylenedinitrilo)tetraacetato)cobaltate(2-)- cobalt-EDTA complex cobalt-ethylenediamine tetraacetic acid chelate cobalt-ethylenediamine tetraacetic acid chelate, disodium salt dicobalt edetate EDTA cobalt salt EDTA-cobalt chelate Kelocyano |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


